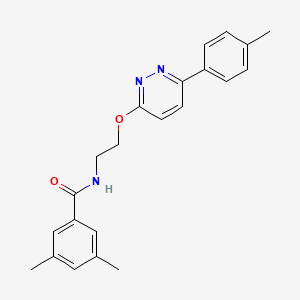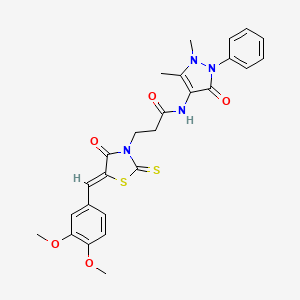
(Z)-5-bromobenzofuran-3(2H)-one oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(Z)-5-bromobenzofuran-3(2H)-one oxime” is a chemical compound that belongs to the class of oximes . Oximes are known for their ability to undergo various chemical reactions, including reductive rearrangements . They have been used in the synthesis of new, highly functional, and dynamic polymeric materials .
Synthesis Analysis
The synthesis of oximes like “this compound” can be achieved through various methods. One such method involves the reductive rearrangement of oximes and their ether derivatives at room temperature with hydrosilanes as the reducing agents . This process is catalyzed by the strong boron Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3 .Molecular Structure Analysis
The molecular structure of oximes is characterized by the presence of an =N-OH group. In the case of “this compound”, additional structural features would include a bromobenzofuran moiety and a ketone group .Chemical Reactions Analysis
Oximes, including “this compound”, can undergo various chemical reactions. One notable reaction is the reductive rearrangement, which involves the conversion of oximes and their ether derivatives into secondary amines . This reaction can be catalyzed by B(C6F5)3 and involves the use of hydrosilanes as reducing agents .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its molecular structure. As an oxime, it would likely exhibit the typical properties of this class of compounds, including reactivity towards reducing agents and the ability to undergo rearrangement reactions .Scientific Research Applications
Photostability and Photochemical Reactions
Research on related benzofuran derivatives, such as the photo-isomerization and photo-degradation of 2-hydroxy-5-methylbenzophenone (Z)-oxime, reveals insights into the photostability of such compounds. These findings suggest potential applications in the development of photostable materials and understanding the behavior of similar compounds under UV light exposure (Krzyżanowska & Olszanowski, 1994).
Antibacterial Properties
The synthesis of 5-(bromomethylene)furan-2(5H)-ones and their investigation for the ability to interfere with microbial communication suggests potential applications in developing new antibacterial agents. This highlights the relevance of studying similar compounds for antimicrobial applications (Benneche, Hussain, Scheie, & Lönn-Stensrud, 2008).
Organocatalysis
Research on water-soluble organocatalysts for hydrazone and oxime formation points to potential applications in chemical synthesis, specifically in facilitating reactions under mild conditions. This could be relevant for the synthesis or modification of compounds including "(Z)-5-bromobenzofuran-3(2H)-one oxime" for various applications (Crisalli & Kool, 2013).
Synthesis and Modification
The development of methodologies for the synthesis of dibenzofuran- and carbazole-substituted oximes showcases the synthetic versatility and potential pharmacological applications of such compounds. This research could provide a foundation for the synthesis and functional exploration of "this compound" (Wang, Chen, Kuo, & Liao, 2004).
Mechanism of Action
The mechanism of action for the reductive rearrangement of oximes involves several steps. Paths A and B proceed through the intermediacy of a common N,O-bissilylated hydroxylamine, and the ring-expanding rearrangement yields an iminium ion . With no intermediate at the hydroxylamine oxidation level (path C), the reaction mechanism resembles that of the Beckmann rearrangement where an O-silylated oxime converts into a nitrilium ion .
Safety and Hazards
Future Directions
Oximes, including “(Z)-5-bromobenzofuran-3(2H)-one oxime”, have potential applications in various fields. For instance, they can be used as photocages for the design of visible light photo-activatable fluorophores, which can be widely used for cellular imaging, sensing, and photo-controlled molecular release . Additionally, the reductive rearrangement of oximes could be further explored for the synthesis of secondary amines .
properties
IUPAC Name |
(NZ)-N-(5-bromo-1-benzofuran-3-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-5-1-2-8-6(3-5)7(10-11)4-12-8/h1-3,11H,4H2/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTIROMWTPFFNO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NO)C2=C(O1)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N\O)/C2=C(O1)C=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

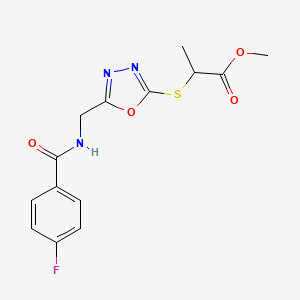
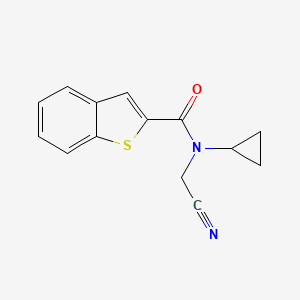
![N-(4-ethoxyphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2653185.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2653187.png)
![N-(5-chloro-2-methylphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2653190.png)
![2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B2653191.png)
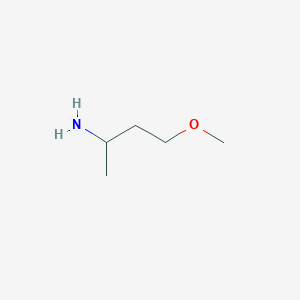
![2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2653196.png)

![9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2653200.png)
